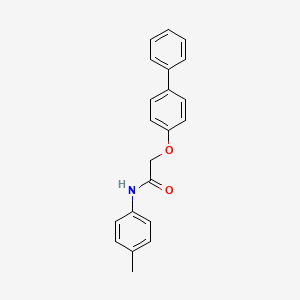

2-(4-biphenylyloxy)-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves multiple steps, including acetylation, esterification, and nucleophilic substitution reactions. For example, a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized via reaction of N-methylchloroacetamide and 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, indicating a typical pathway for synthesizing biphenyl acetamides (He Xiang-qi, 2007).

Molecular Structure Analysis

Studies on compounds structurally similar to 2-(4-biphenylyloxy)-N-(4-methylphenyl)acetamide, such as N-(2-Methylphenyl)acetamide, reveal detailed molecular configurations, highlighting the slight twist between the acetamide unit and the phenyl substituent, indicative of the complex intermolecular interactions these molecules can engage in (B. Gowda et al., 2007).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives is influenced by their functional groups, as seen in studies of similar molecules. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide undergoes further chemical reactions under specific conditions, such as sulfuryl chloride treatment, to yield chlorinated or otherwise modified derivatives, demonstrating the reactivity of the biphenyl acetamide moiety under various chemical conditions (Gao Yonghong, 2009).

Applications De Recherche Scientifique

Solvatochromism and Molecular Interactions

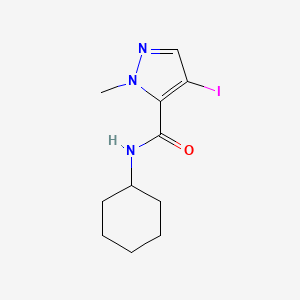

A study by Krivoruchka et al. (2004) investigated the solvatochromism of heteroaromatic compounds, focusing on the effects of bifurcate hydrogen bonding on the IR spectrum and dipole moment in solution. The research found that the molecule forms a complex with a protophilic solvent, stabilized by a bifurcate H bond, demonstrating how solvent interactions can influence molecular behavior and properties (Krivoruchka et al., 2004).

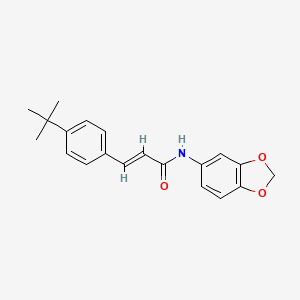

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized and conducted molecular docking analysis of an anticancer drug, revealing the compound's potential in targeting the VEGFr receptor. The study not only demonstrates the process of drug development but also the importance of understanding molecular structures in the design of therapeutic agents (Sharma et al., 2018).

Free Radical Scavenging Activity

Boudebbous et al. (2021) explored the free radical scavenging activity and mechanisms of a 1-amidoalkyl-2-naphthol derivative. Their research indicates the compound's potent antioxidant capacity, comparable to known antioxidants BHT and BHA, and highlights the importance of OH bond activity in trapping free radicals (Boudebbous et al., 2021).

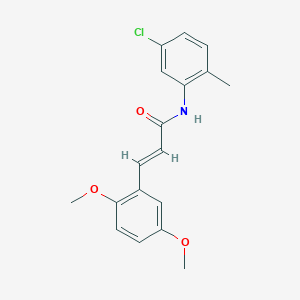

Green Synthesis of Analgesic Compounds

Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds. This study emphasizes the significance of green chemistry in the synthesis of pharmaceuticals, offering a sustainable approach to drug design and discovery (Reddy et al., 2014).

Optical Properties and Indicator Applications

Wannalerse et al. (2022) detailed the synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives. Their findings demonstrate the application of these compounds as OH− indicators, showcasing their potential in analytical chemistry (Wannalerse et al., 2022).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16-7-11-19(12-8-16)22-21(23)15-24-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRZQUXYAZKJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)